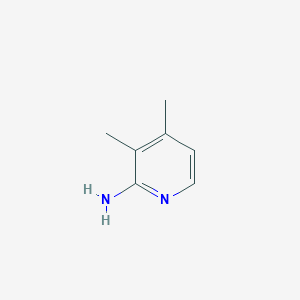

2-Amino-3,4-dimethylpyridine

Vue d'ensemble

Description

“2-Amino-3,4-dimethylpyridine” is a type of aminopyridine . Aminopyridines are among the classes of heterocyclic compounds that have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .

Synthesis Analysis

Aminopyridines have been synthesized using various methods . The Chichibabin amination is one of the methods used for the synthesis of aminopyridines . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .

Molecular Structure Analysis

The molecular formula of “2-Amino-3,4-dimethylpyridine” is C7H10N2 . The InChI representation of the molecule is InChI=1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3, (H2,8,9) . The Canonical SMILES representation is CC1=C(C(=NC=C1)N)C .

Chemical Reactions Analysis

Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .

Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3,4-dimethylpyridine” is 122.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Topological Polar Surface Area is 38.9 Ų . The molecule has a complexity of 92.9 .

Applications De Recherche Scientifique

Chemical Properties and Storage

“3,4-Dimethylpyridin-2-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 122.17 and its IUPAC name is 3,4-dimethyl-2-pyridinamine . The compound should be stored in a refrigerator .

Safety Information

The compound is classified under GHS06 and GHS08 pictograms, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Use in Synthesis of Ionic Liquids

“3,4-Dimethylpyridin-2-amine” has been used in the synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids . These ionic liquids have been evaluated for their physical properties via molecular dynamics simulations .

Catalyst for Fischer Indole Synthesis

The DMAP-based ionic liquids, synthesized using “3,4-dimethylpyridin-2-amine”, have been used as efficient catalysts for the facile synthesis of indoles via Fischer indole synthesis . This method is environmentally friendly, requiring only minimum catalyst loading .

Catalyst for 1H-Tetrazole Synthesis

In addition to Fischer indole synthesis, the DMAP-based ionic liquids have also been used as catalysts for the synthesis of 1H-tetrazoles via click chemistry . This reaction was carried out under a solvent-free environment .

Thermal Stability Analysis

Thermal studies (TGA, DTG and DSC) of DMAP-ILs have been carried out to elicit their stability for temperature-dependent reactions .

Mécanisme D'action

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, leading to changes at the molecular level .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties could influence its bioavailability and distribution within the body.

Safety and Hazards

“2-Amino-3,4-dimethylpyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Orientations Futures

Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential . The significance of this study is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Propriétés

IUPAC Name |

3,4-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHFAHVMZHRUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451562 | |

| Record name | 2-Amino-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dimethylpyridine | |

CAS RN |

823-39-2 | |

| Record name | 2-Amino-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

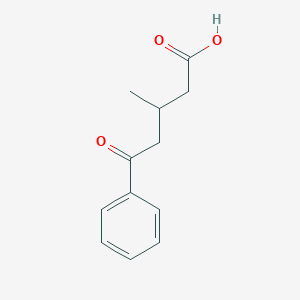

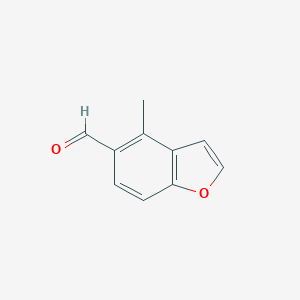

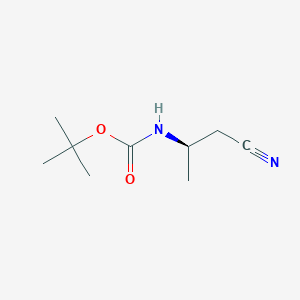

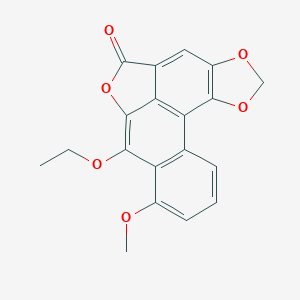

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)

![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)